Allamcin

Description

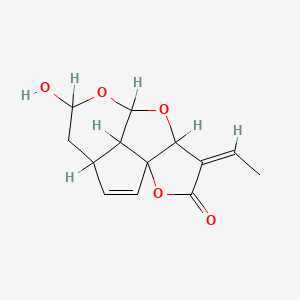

Structure

2D Structure

Propriétés

Numéro CAS |

93452-23-4 |

|---|---|

Formule moléculaire |

C13H14O5 |

Poids moléculaire |

250.25 g/mol |

Nom IUPAC |

(11Z)-11-ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one |

InChI |

InChI=1S/C13H14O5/c1-2-7-10-13(18-11(7)15)4-3-6-5-8(14)16-12(17-10)9(6)13/h2-4,6,8-10,12,14H,5H2,1H3/b7-2- |

Clé InChI |

DWWKELQVGKIHDR-UQCOIBPSSA-N |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |

SMILES isomérique |

C/C=C\1/C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |

SMILES canonique |

CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |

Synonymes |

allamcin |

Origine du produit |

United States |

Occurrence, Isolation, and Structural Characterization of Allamcin

Botanical Sources of Allamcin

This compound has been identified and isolated from a select number of plant species, primarily within the Apocynaceae family. This family is known for its rich diversity of bioactive compounds, including alkaloids, glycosides, and terpenoids. researchgate.netresearchgate.net

Isolation from Allamanda neriifolia

Allamanda neriifolia, commonly known as yellow bell, is a significant botanical source of this compound. researchgate.net Studies have reported the isolation of this compound from this ornamental plant, which is found in tropical regions. researchgate.net One study successfully isolated this compound, along with other iridoids such as isoallamandicin and allamancin, from the dichloromethane (B109758) extract of the air-dried flowers of Allamanda neriifolia. researchgate.net Another general extraction method for this plant involves soaking the powdered plant material in methanol (B129727) at room temperature for an extended period, followed by filtration and concentration. nih.gov

Isolation from Plumeria rubra

This compound has also been isolated from Plumeria rubra, another member of the Apocynaceae family. researchgate.netnih.gov Research involving bioactivity-directed fractionation of the bark of Plumeria rubra led to the identification of this compound as one of the active constituents. nih.gov Specifically, it was found in the petroleum ether and chloroform-soluble extracts of the bark. nih.gov Further phytochemical investigations of the stem bark of P. rubra have also listed this compound among the variety of chemical constituents present. researchgate.net

Other Plant Species Investigated for this compound Presence

The Apocynaceae family, to which both Allamanda neriifolia and Plumeria rubra belong, is a large and chemically diverse family of flowering plants. balsas-nahuatl.orgnih.gov This family is a known source of various iridoids. researchgate.netbalsas-nahuatl.org While many species within this family have been investigated for their chemical constituents, to date, Allamanda neriifolia and Plumeria rubra are the primary species from which the isolation of this compound has been explicitly reported in the reviewed literature.

Methodologies for this compound Isolation

The isolation of this compound from its botanical sources involves a multi-step process that includes initial extraction followed by purification using chromatographic techniques.

Extraction Techniques from Plant Materials

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material. The choice of solvent is crucial for efficient extraction.

For Allamanda neriifolia, a common method involves the use of dichloromethane to extract compounds from the air-dried flowers. researchgate.net Another approach for this plant is maceration of the powdered plant material in methanol for several weeks. nih.gov

In the case of Plumeria rubra, the dried and powdered bark is a common starting material. researchgate.net One method involves exhaustive extraction with methanol using a Soxhlet apparatus. The resulting crude extract is then prepared for chromatographic separation. Another reported method utilizes sequential extraction with solvents of increasing polarity, with this compound being found in the petroleum ether and chloroform (B151607) fractions. nih.gov

Table 1: Extraction Solvents for this compound

| Botanical Source | Plant Part | Extraction Solvent(s) |

|---|---|---|

| Allamanda neriifolia | Flowers | Dichloromethane researchgate.net |

| Whole plant | Methanol nih.gov | |

| Plumeria rubra | Bark | Methanol |

| Bark | Petroleum ether, Chloroform nih.gov |

Chromatographic Separation and Purification Strategies (e.g., Droplet Counter-Current Chromatography)

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of plant metabolites.

Column Chromatography: A widely used method for the purification of compounds from Plumeria rubra extracts is column chromatography. This technique typically employs silica (B1680970) gel as the stationary phase. The separation is achieved by eluting the column with a gradient of solvents with increasing polarity, such as mixtures of petroleum ether, chloroform, and methanol. Fractions are collected and monitored for purity, often using thin-layer chromatography (TLC).

Droplet Counter-Current Chromatography (DCCC): DCCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of polar compounds like iridoids, as it avoids the irreversible adsorption that can occur with solid stationary phases. bohrium.comslideshare.net This method involves the partitioning of solutes between a stream of droplets of a mobile phase and a stationary liquid phase held in a series of vertical columns. researchgate.netslideshare.net The separation is based on the differential partition coefficients of the compounds between the two immiscible liquid phases. researchgate.net Solvent systems for DCCC often consist of mixtures like chloroform, methanol, and water. researchgate.net While DCCC has been successfully used for the preparative scale separation of various iridoid glycosides, specific operational parameters for the isolation of this compound are not detailed in the reviewed literature. bohrium.comdocumentsdelivered.comnih.gov

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase System (Example) | Application |

|---|---|---|---|

| Column Chromatography | Silica gel | Gradient of Petroleum ether, Chloroform, and Methanol | Purification from Plumeria rubra extracts. |

| Droplet Counter-Current Chromatography (DCCC) | Liquid | Chloroform/Methanol/Water mixtures researchgate.net | General separation of iridoids. bohrium.comslideshare.net |

Co-occurrence and Related Iridoid Lactones

This compound is not found in isolation but rather as part of a complex mixture of structurally related iridoid lactones. The study of these co-occurring compounds is crucial for understanding the biosynthetic pathways and chemical diversity within the Allamanda genus.

Association with Plumericin (B1242706) and Allamandin (B1234739)

This compound is consistently found alongside the more widely known iridoids, Plumericin and Allamandin. researchgate.netelsevierpure.com In fact, this compound was first identified as a naturally occurring product after being synthesized as an intermediate, descarbomethoxyallamandin, in the total synthesis of Plumericin and Allamandin. researchgate.net This close biosynthetic relationship is evident in their shared structural framework. The co-occurrence of these compounds has been documented in species such as Allamanda schottii and Allamanda neriifolia. gre.ac.ukrsc.orgresearchgate.net

Presence of Allamcidin and its Derivatives

Phytochemical analyses of Allamanda neriifolia have revealed the presence of this compound alongside Allamcidin and its derivatives. researchgate.netresearchgate.net These related compounds include isoallamandicin and allamancin. researchgate.net Furthermore, 3-O-methyl derivatives of both this compound and allamancin have also been isolated from the same plant source, indicating a variety of modifications to the core iridoid structure. researchgate.net

Other Co-isolated Iridoids

The chemical profile of Allamanda species is rich and varied, with numerous other iridoids being isolated along with this compound. From the stems and leaves of Allamanda neriifolia, a study reported the isolation of new iridoids including allamcidin glucoside, 13-O-acetylplumieride, plumiepoxide, and protoplumericin B, in addition to ten known iridoids. researchgate.net This diverse array of co-isolated compounds underscores the complex chemical ecology of the plant.

Analytical and Spectroscopic Characterization Techniques

The structural elucidation of this compound and its related compounds relies heavily on modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of these complex natural products.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of iridoids like this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. organicchemistrydata.orguobasrah.edu.iqnih.govresearchgate.net For instance, in the characterization of related iridoids from Allamanda, 1D and 2D NMR experiments are employed to assign the chemical shifts and coupling constants of the protons and carbons, which allows for the definitive determination of the compound's structure. uobasrah.edu.iq While specific NMR data for this compound is not detailed in the readily available literature, the structural elucidation of co-occurring and structurally similar compounds like plumieride (B147324) demonstrates the application of this technique. For example, the ¹H NMR spectrum of plumieride shows characteristic signals for olefinic protons and protons on the glucopyranose moiety, which are crucial for its identification. mdpi.com

Table 1: Examples of Iridoids Co-isolated with this compound

| Compound Name | Plant Source |

|---|---|

| Plumericin | Allamanda schottii, Allamanda neriifolia |

| Allamandin | Allamanda schottii, Allamanda neriifolia |

| Allamcidin | Allamanda neriifolia |

| Isoallamandicin | Allamanda neriifolia |

| Allamancin | Allamanda neriifolia |

| 3-O-methylthis compound | Allamanda neriifolia |

| 3-O-methylallamancin | Allamanda neriifolia |

| Allamcidin glucoside | Allamanda neriifolia |

| 13-O-acetylplumieride | Allamanda neriifolia |

| Plumiepoxide | Allamanda neriifolia |

Utilization of Mass Spectrometry (MS)

Mass spectrometry (MS) is another critical analytical technique used in the study of this compound and related iridoids. It provides information about the molecular weight and elemental composition of the compound. nih.gov Furthermore, fragmentation patterns observed in the mass spectrum can offer valuable clues about the structure of the molecule. gre.ac.uklibretexts.orgwikipedia.org For example, in the analysis of iridoid glycosides, electrospray ionization (ESI-MS) can reveal diagnostic ions that help differentiate between various structural isomers. nih.gov While detailed mass spectral data for this compound is scarce in the available literature, the general methodology for analyzing related compounds involves techniques like chemical ionization (CI) to obtain the protonated molecular ion, which is key to determining the molecular weight. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Plumericin |

| Allamandin |

| Allamcidin |

| Isoallamandicin |

| Allamancin |

| 3-O-methylthis compound |

| 3-O-methylallamancin |

| Allamcidin glucoside |

| 13-O-acetylplumieride |

| Plumiepoxide |

| Protoplumericin B |

A Comprehensive Examination of the Chemical Compound this compound

This compound, a naturally occurring iridoid lactone, has been a subject of scientific interest due to its chemical structure and its presence in certain plant species. This article provides a focused overview of the occurrence, isolation, and structural characterization of this compound, with a specific emphasis on the chromatographic techniques utilized for its purity assessment.

Biosynthesis of Allamcin

Proposed General Iridoid Biosynthetic Pathways

The biosynthesis of iridoids begins with the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are then used to form the C10 monoterpene backbone.

The generally accepted biosynthetic pathway to the core iridoid structure proceeds as follows:

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by GPP synthase to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes.

Hydroxylation of Geraniol (B1671447): GPP is hydrolyzed to geraniol, which then undergoes a hydroxylation step at the C10 position to yield 10-hydroxygeraniol.

Oxidation Steps: A series of oxidation reactions convert 10-hydroxygeraniol into a trialdehyde intermediate.

Reductive Cyclization to form the Iridoid Scaffold: The key step in forming the characteristic cyclopentanopyran ring system of iridoids is the reductive cyclization of 8-oxogeranial. This reaction is catalyzed by the enzyme iridoid synthase to produce the core iridoid ring structure. researchgate.net

Further Modifications: Following the formation of the initial iridoid skeleton, a series of species-specific enzymatic modifications, including glycosylation, oxidation, reduction, and acylation, lead to the vast diversity of iridoid compounds found in nature.

A biomimetic total synthesis of plumericin (B1242706), allamandin (B1234739), and allamcin suggests that the biosynthesis of these tetracyclic iridoid lactones may proceed from a tricyclic precursor of the plumieride (B147324) type. elsevierpure.com It has been proposed that descarbomethoxyallamandin, which was an intermediate in a synthetic route, is the natural product this compound. elsevierpure.com This suggests a close biosynthetic relationship between these compounds, likely diverging at a late stage in the pathway.

Enzymatic Systems Potentially Involved in this compound Biosynthesis

While specific enzymes responsible for this compound biosynthesis have not been isolated and characterized from Allamanda species, based on known iridoid biosynthetic pathways, several classes of enzymes are likely involved:

Geranyl Pyrophosphate (GPP) Synthase: Catalyzes the formation of the C10 precursor, GPP.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the multiple oxidation steps required in the conversion of geraniol to the iridoid scaffold and for subsequent functionalizations of the iridoid ring.

Short-chain Dehydrogenases/Reductases (SDRs): These enzymes are likely involved in the reduction and oxidation steps throughout the pathway.

Iridoid Synthase (IS): The key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton. researchgate.net

Lactone-forming Enzymes: The formation of the lactone ring in this compound would require a specific enzyme, possibly a dehydrogenase or an esterase, to catalyze the intramolecular esterification.

The production of iridoid glycosides in adventitious root cultures of Allamanda cathartica suggests that the enzymatic machinery for iridoid biosynthesis is present in these tissues and could be a target for future enzyme discovery and characterization. researchgate.net

Precursor Studies and Metabolic Labeling Investigations (if applicable)

To date, there are no published precursor studies or metabolic labeling investigations specifically focused on the biosynthesis of this compound in Allamanda species. Such studies are essential for definitively elucidating biosynthetic pathways.

Metabolic labeling techniques involve feeding a plant or cell culture with a stable isotope-labeled precursor (e.g., using ¹³C or ¹⁴C). nih.govnih.govfrontiersin.org The labeled precursor is then incorporated into downstream metabolites. By tracking the position of the label in the final product, the biosynthetic route can be mapped out.

For this compound, potential precursors for labeling studies would include:

¹³C-labeled glucose (to trace the carbon backbone through the MEP/MVA and terpenoid pathways)

¹³C- or ²H-labeled geraniol or GPP

Labeled iridoid intermediates such as loganin, if they are hypothesized to be on the pathway.

The absence of such studies for this compound means that the proposed biosynthetic pathway remains largely hypothetical, based on the established general iridoid pathway and synthetic chemical evidence. Future research employing these techniques will be crucial for confirming the precursors and intermediates involved in the formation of this complex iridoid lactone.

Synthetic Approaches to Allamcin and Its Analogs

Total Synthesis Strategies of Allamcin

The synthesis of this compound, a member of the iridoid family of natural products, has been a subject of interest for synthetic chemists due to its unique structural features and biological activity. rsc.orgelsevierpure.com Iridoids are characterized by a cis-fused cyclopentanopyran ring system, and their synthesis presents significant challenges in controlling stereochemistry and constructing the complex polycyclic framework. documentsdelivered.com

Early Synthetic Efforts and Methodological Innovations

Early approaches to the total synthesis of (±)-Allamcin laid the groundwork for accessing this and other related antileukemic iridoid lactones like plumericin (B1242706) and allamandin (B1234739). rsc.org A notable total synthesis of (±)-Allamcin began with the readily available starting material, bicyclo[3.3.0]octenone. rsc.org This foundational work was significant not only for achieving the target molecule but also for establishing a pathway that could formally lead to the synthesis of other complex iridoids, as this compound had been previously converted into plumericin and allamandin. rsc.org

A key challenge in the synthesis of this class of iridoids was the development of methodologies to construct the characteristic spirolactone and introduce the necessary functional groups onto the core bicyclic structure. elsevierpure.com To address this, innovative strategies were developed. One such methodological innovation was "substitutive spiroannulation." elsevierpure.com This multi-step process allowed for the elaboration of a spirolactone from a saturated ketone while simultaneously introducing another substituent at the alpha-position of the original ketone. elsevierpure.com This method involves the formation of an oxaspiropentane, its isomerization, and subsequent electrophile-initiated formation of a spirocyclobutanone, which is then converted to the desired spirolactone via a Baeyer-Villiger oxidation. elsevierpure.com Further innovations were required to transform the saturated lactone into an α-(hydroxyalkyl)-α,β-unsaturated lactone, leading to the development of a new approach for generating magnesium enolates from bissulfenylated lactones for use in aldol (B89426) condensations. elsevierpure.com

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com The retrosynthetic strategy for this compound and its analogs, plumericin and allamandin, identified the cis-fused bicyclo[3.3.0]octane skeleton as a crucial building block. elsevierpure.comacs.org

The analysis for the allamanda and plumeria iridoids often begins by disconnecting the complex tetracyclic structure back to a tricyclic precursor, which is a core concept in the biomimetic approach. elsevierpure.comacs.org A key retrosynthetic disconnection involves breaking down the lactone and other functional groups to reveal a more fundamental intermediate, such as cis-bicyclo[3.3.0]oct-7-en-2-one. elsevierpure.com This intermediate serves as a versatile platform onto which the necessary lactone and carboxylic acid functionalities can be installed. elsevierpure.com

In one of the first successful total syntheses, the key starting intermediate was the bicyclo[3.3.0]octenone (10 in the original publication's scheme). rsc.org In a biomimetic strategy developed by Trost and colleagues, the synthesis of (±)-plumericin was achieved from cycloocta-1,3-diene, with this compound (referred to as descarbomethoxyallamandin) being a key intermediate in the synthetic sequence. elsevierpure.com Another critical intermediate in these syntheses is m-bicyclo[3.3.0]oct-7-en-endo-2-ol, which offered a route to producing optically active versions of the final products through chromatographic resolution. elsevierpure.com

Stereochemical Control and Diastereoselective Routes

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is a fundamental challenge in the synthesis of complex molecules like this compound. rijournals.com The cis-fusion of the two five-membered rings in the iridoid core and the multiple stereocenters require highly controlled synthetic steps. documentsdelivered.com

In the early synthetic strategies, stereochemical control was a primary consideration. For instance, the substitutive spiroannulation methodology was designed so that the choice of the electrophile (such as Br⁺ or OH⁺) during the formation of the spirocyclobutanone would determine the stereochemical outcome. elsevierpure.com Another critical aspect was the stereocontrolled geminal alkylation of a carbonyl group, which was achieved using the concept of substitutive spiroannulation. elsevierpure.com This allowed for the controlled introduction of substituents at a specific position with a defined spatial orientation. elsevierpure.com

To access enantiomerically pure products, which is often crucial for biological activity, chemists developed methods to separate stereoisomers. One effective strategy involved the chromatographic resolution of an early intermediate, m-bicyclo[3.3.0]oct-7-en-endo-2-ol, using O-methylmandelate esters. elsevierpure.com This step not only separated the enantiomers but also established their absolute stereochemistry, paving the way for an asymmetric synthesis of the target iridoids. elsevierpure.com The ability to control the stereochemical outcome of reactions is essential, as it significantly impacts the biological activity and properties of the final compound. rijournals.comresearchgate.net

Biomimetic and Advanced Synthetic Methodologies

Inspired by nature's synthetic pathways, biomimetic synthesis seeks to replicate biosynthetic processes in the laboratory. researchgate.netnih.gov This approach, along with the development of advanced catalytic methods, has led to more efficient and elegant syntheses of complex natural products like this compound. nih.gov

Cascade and Tandem Reactions in this compound Synthesis

Cascade reactions, where multiple chemical transformations occur in a single step without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. researchgate.net20.210.105 The synthesis of this compound and related iridoids has benefited from strategies that employ cascade-like sequences, particularly within a biomimetic framework.

A powerful biomimetic strategy was guided by the proposed biosynthesis of plumericin and allamandin, which suggested that the final tetracyclic framework could be formed from a tricyclic plumieride-type precursor. elsevierpure.com This insight led to the design of a synthesis where a key step is a biomimetic cyclization. elsevierpure.comacs.org This transformation, where the proximity of reacting groups in a carefully designed intermediate facilitates a complex ring-forming sequence, functions as a synthetic cascade. acs.orgnih.gov This approach demonstrated the validity of the biosynthetic hypothesis and proved to be an efficient way to construct the core structure of these iridoids. elsevierpure.com The facility of this cyclization highlights how mimicking biosynthetic pathways can provide powerful tools for complex molecule synthesis. acs.org

Novel Reagents and Catalysis in Iridoid Synthesis

Modern organic synthesis has been revolutionized by the development of novel reagents and catalysts that enable reactions with high selectivity and efficiency under mild conditions. mdpi.com The synthesis of iridoids, including this compound, is an area where these advancements have found significant application. documentsdelivered.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org For example, the asymmetric synthesis of various iridoids has been achieved using organocatalytic intramolecular Michael reactions. rsc.org Catalysts such as Jørgensen–Hayashi catalysts have been used to achieve high stereoselectivity in the formation of the iridoid skeleton from acyclic precursors like citronellal. rsc.org

Transition metal catalysis also plays a crucial role in modern synthetic strategies. Metals like palladium, rhodium, and ruthenium are used in a wide array of transformations that are key to building complex molecular architectures with precise stereochemical control. mdpi.com These catalysts are instrumental in forming carbon-carbon bonds, performing cyclizations, and carrying out functional group interconversions that are essential for the total synthesis of natural products. nih.gov The development of new catalytic systems continues to provide chemists with more powerful and sustainable methods for constructing medicinally relevant molecules. mdpi.com

Synthesis of this compound Analogs and Derivatives

While the synthesis of this compound itself has been accomplished, the exploration of its analogs remains a developing area of research. The principles and strategies outlined below are based on the successful total synthesis of this compound and general methodologies in natural product derivatization.

Design Principles for Structural Modification

The structural modification of a natural product like this compound is guided by the goal of enhancing its therapeutic properties, such as efficacy and selectivity, while potentially reducing toxicity. Key design principles for creating this compound analogs would likely revolve around several core concepts:

Scaffold Simplification and Modification: The core iridoid structure of this compound, a bicyclo[3.3.0]octane system fused to a lactone ring, presents a primary target for modification. Simplifying this complex scaffold could lead to more synthetically accessible and potentially more potent compounds. Modifications could include altering ring sizes, introducing or removing heteroatoms, and changing the stereochemistry at various chiral centers.

Functional Group Interconversion: this compound possesses several key functional groups, including a lactone, a hydroxyl group, and an exocyclic double bond. These groups are prime candidates for chemical transformation to probe their importance in biological activity. For instance, the lactone could be opened to the corresponding hydroxy acid or converted to a lactam. The hydroxyl group could be esterified, etherified, or oxidized to a ketone.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. For example, the lactone moiety could be replaced with other five-membered heterocyclic rings.

Structure-Activity Relationship (SAR) Studies: A systematic modification of different parts of the this compound molecule would be crucial to establish a clear understanding of which structural features are essential for its biological activity. This involves synthesizing a library of analogs with discrete changes and evaluating their biological effects.

Synthetic Routes to this compound Analogs

The total synthesis of (±)-Allamcin, as reported in the scientific literature, provides a foundational blueprint from which the synthesis of analogs can be envisioned. rsc.orgelsevierpure.com A key starting material in a reported synthesis is the readily available bicyclo[3.3.0]octenone. rsc.org

A hypothetical synthetic route to an this compound analog might follow a similar strategic approach, diverging at key steps to introduce the desired structural modifications. For example, to create analogs with different substituents on the five-membered ring, one could introduce these substituents at an early stage in the synthesis, prior to the formation of the bicyclic core.

The synthesis of this compound itself has been shown to be a stepping stone to other natural products. For instance, this compound can be converted to Plumericin and Allamandin, demonstrating that the core structure is amenable to further chemical transformation. rsc.org This conversion itself represents a form of analog synthesis.

Chemical Transformations and Derivatization Strategies

Building upon the synthesized this compound core, a variety of chemical transformations could be employed to generate a diverse library of derivatives. These strategies would target the reactive functional groups within the molecule.

Table 1: Potential Derivatization Strategies for this compound

| Target Functional Group | Potential Transformation | Reagents and Conditions | Potential Analog Type |

| Hydroxyl Group | Esterification | Acyl chlorides, anhydrides, carboxylic acids (with coupling agents) | Ester analogs |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ether analogs | |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Ketone analog | |

| Lactone Ring | Ring Opening | Hydrolysis (acidic or basic conditions) | Hydroxy-acid analog |

| Reduction | Reducing agents (e.g., LiAlH4) | Diol analog | |

| Aminolysis | Amines | Lactam analog | |

| Exocyclic Double Bond | Hydrogenation | H2, Pd/C | Dihydrothis compound analog |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide analog | |

| Dihydroxylation | OsO4, NMO | Diol analog |

These transformations would allow for a systematic exploration of the chemical space around the this compound scaffold. The resulting analogs could then be subjected to biological screening to identify compounds with improved properties, thereby advancing our understanding of the structure-activity relationships within this class of iridoids.

Molecular and Cellular Research on Allamcin

Investigation of In Vitro Cellular Activities (excluding human clinical data)

In vitro studies have provided insights into how Allamcin influences the behavior of various cell types, particularly cancer cell lines. These studies focus on observable effects on cell growth, viability, and specific cellular responses.

Cellular Growth Modulation and Inhibition in Cell Lines

This compound has demonstrated the ability to modulate and inhibit cellular growth in a variety of cancer cell lines. Studies have shown that this compound can significantly inhibit the growth of cancer cells, including those from breast, pancreatic, liver, renal, osteosarcoma, gastric, colorectal, and stomach cancers. benthamscience.com The cytotoxic activity of this compound has been observed in different cancer cell lines, including those derived from chronic myeloid leukemia (K562) and erythroleukemia (U-937). jddtonline.info Additionally, this compound has shown cytotoxic effects against hepatocellular carcinoma cell lines. unibo.it

The inhibition of cell viability by this compound has been observed to be dose- and time-dependent in certain cancer cell lines, such as U87MG human glioma cells. nih.gov Similarly, studies on human colon carcinoma cell lines have shown that this compound induces cytotoxicity and inhibits cell growth. nih.gov

Data from various cell line studies are summarized in the table below:

| Cell Line Type | Observed Effect on Growth/Viability | Key Findings | Source |

| Various Cancer Cell Lines | Significant Inhibition | Effective against breast, pancreatic, liver, renal, osteosarcoma, gastric, colorectal, and stomach cancers. | benthamscience.com |

| K562 (Chronic Myeloid Leukemia) | Cytostatic and Cytotoxic Effects | Effect observed at specific concentrations. | jddtonline.info |

| U-937 (Erythroleukemia) | Growth Inhibition | Effectively inhibits proliferation. | jddtonline.info |

| Hepatocellular Carcinoma | Cytotoxic Activity | Demonstrated cytotoxic effects. | unibo.it |

| U87MG (Human Glioma) | Dose- and Time-Dependent Inhibition | Inhibition of cell viability leading to apoptosis. | nih.gov |

| Human Colon Carcinoma | Cytotoxicity and Inhibition | Induces cytotoxicity and suppresses proliferation. | nih.gov |

| HL60 and U937 cells | Growth Inhibition | Induces growth inhibition and apoptotic events. | nih.gov |

| MCF-7 (Breast Cancer) | Reduced Cell Viability | Reduces viability and induces cell cycle arrest and apoptosis. | nih.gov |

| MDA-MB-231 (Breast Cancer) | Reduced Cell Viability | Reduces viability and induces cell cycle arrest and apoptosis. | nih.gov |

| WiDr (Colorectal Cancer) | Cytotoxic Activity | Analyzed for cytotoxic activity using MTT assay. | mdpi.com |

Induction of Specific Cellular Responses

This compound has also been reported to induce G2/M cell cycle arrest in certain cancer cell lines. nih.govunibe.ch Studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have shown that this compound induces cell cycle arrest and apoptosis. nih.gov

Furthermore, this compound has been observed to induce oxidative stress in microbial cells, leading to disruptions in cellular membranes, DNA damage, and inactivation of metabolic enzymes. patsnap.com While this is described in the context of antimicrobial effects, it highlights the ability of this compound to induce oxidative stress as a cellular response.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its effects is crucial for comprehending its biological activities. Research has focused on identifying its cellular targets and the intracellular pathways it modulates.

Identification of Putative Cellular Targets

One of the primary mechanisms through which this compound is believed to act is by reacting with thiol groups in proteins and enzymes. patsnap.comnih.gov This reaction, known as S-thioallylation, can modify the function or activity of these proteins. patsnap.comnih.gov Studies using human Jurkat T-cells identified 332 proteins that underwent S-thioallylation upon exposure to this compound, including cytoskeletal proteins, chaperones, glycolytic enzymes, and translation factors. nih.gov

This compound has also been suggested to target specific enzymes involved in various cellular processes. For instance, it has been shown to inhibit enolase activity, an enzyme involved in glycolysis and considered a target for cancer therapy. nih.gov Additionally, this compound has been reported to inhibit enzymes involved in cholesterol biosynthesis, such as squalene (B77637) monooxygenase and acetyl-CoA synthetase, potentially through interaction with thiol groups. nih.gov

Some studies suggest that this compound may interact with nuclear receptors like PPARγ (Peroxisome proliferator-activated receptor-gamma), which regulates glucose and lipid metabolism, immunity, and cellular growth. researchgate.net Computational studies have explored the potential binding of this compound to PPARγ receptors. researchgate.net

Protein Interaction Studies (if described)

Protein interaction studies, specifically focusing on S-thioallylation, have been conducted to understand how this compound modifies proteins. In human Jurkat cells, this compound caused S-thioallylation of cysteine residues in numerous proteins, resulting in a mass shift of 72 Da. nih.gov This modification can lead to the formation of S-allyl-mercapto-proteins and potentially disulfide bond-stabilized complexes, altering protein function. nih.gov

Selected S-thioallylated proteins, such as enolase, have been shown to be inhibited by this compound treatment, providing a direct link between this protein modification and altered enzymatic activity. nih.gov

Modulatory Effects on Intracellular Pathways

This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. patsnap.com By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory molecules. patsnap.com

The compound has been shown to modulate the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis. nih.gov Studies indicate that this compound activates p53 expression, contributing to cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, this compound's effects have been linked to the MAPK/ERK signaling pathway in certain cancer cells, such as U87MG human glioma cells, where it induces apoptosis through an ERK-dependent mechanism. nih.gov Some evidence also suggests that this compound can affect the STAT3 signaling pathway, which is involved in cell proliferation and survival in cancer. nih.govnih.gov Inhibition of STAT3 by this compound has been observed in human CCA cell lines, potentially through a SHP-1-mediated pathway. nih.gov

The potential interaction with PPARγ suggests a modulatory effect on pathways related to glucose and lipid metabolism and cellular differentiation. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule influences its biological activity wikipedia.org. This involves analyzing the relationship between a compound's three-dimensional structure, including molecular geometry and electronic structure, and its effects on biological systems researchgate.net. By modifying the chemical structure of a bioactive compound and testing these modifications, researchers can identify the chemical groups responsible for a target biological effect and potentially enhance potency or modify the activity wikipedia.org. Methods employed in SAR studies often include altering, removing, or masking functional groups and testing the resulting analogs researchgate.netpreprints.org.

Despite the importance of SAR studies in molecular and cellular research umass.edugu.secellbiopharm.comous-research.noijmcmed.org, and the identification of this compound as a chemical compound nih.gov, detailed research findings specifically on the Structure-Activity Relationship (SAR) of this compound and its analogs, including correlations between specific structural features or functional groups and observed cellular activities, and the impact of specific functional groups on biological modulation, were not available in the provided search results. Therefore, detailed content for sections 5.3, 5.3.1, and 5.3.2, including specific research findings and data tables related to this compound's SAR, cannot be provided based on the information obtained.

Future Directions and Research Gaps in Allamcin Studies

Unexplored Aspects of Allamcin Biosynthesis

A significant research gap exists in the understanding of this compound's biosynthesis. While it is classified as an iridoid, the specific enzymatic steps and intermediates leading to its formation in Allamanda neriifolia have not been elucidated. Future research should focus on identifying the genes and enzymes involved in the this compound biosynthetic pathway. Key unanswered questions include the initial cyclization of geraniol (B1671447) derivatives to form the iridoid skeleton and the subsequent oxidative modifications and lactonization that lead to the final structure of this compound. Investigating the biosynthesis of related iridoids like plumericin (B1242706) and allamandin (B1234739) may provide valuable insights into the pathway for this compound. nih.govrsc.org

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The total synthesis of (±)-Allamcin has been successfully reported, providing a foundational framework for its chemical production. nih.govrsc.org One notable synthesis starts from the readily available bicyclo[3.3.0]octenone. rsc.org This multi-step process involves key transformations such as:

Elaboration of an acetoxy-aldehyde intermediate. rsc.org

Fusion of a β-oxy-γ-butyrolactone ring system. rsc.org

Chemo-selective vic-bishydroxylation using osmium tetraoxide. rsc.org

In situ oxidation and elimination to form an (E)-ethylidenefuranone. rsc.org

Oxidative-cleavage and cyclization to yield this compound. rsc.org

Another synthetic strategy highlights a biomimetic approach, where descarbomethoxyallamandin, later identified as the natural product this compound, was synthesized as an intermediate in the total synthesis of plumericin and allamandin. nih.gov

Despite these successes, there is a need for the development of more efficient and stereoselective synthetic routes. Future research could focus on:

Developing catalytic asymmetric methods to produce enantiomerically pure this compound, moving beyond the current racemic syntheses.

Exploring novel synthetic strategies that could facilitate the production of this compound analogs for structure-activity relationship studies.

| Starting Material | Key Intermediates/Reagents | Final Product | Reference |

| bicyclo[3.3.0]octenone | acetoxy-aldehyde, osmium tetraoxide, sodium metaperiodate | (±)-Allamcin | rsc.org |

| cycloocta-1,3-diene | descarbomethoxyplumericin | (±)-Allamcin | nih.gov |

Deeper Elucidation of this compound's Molecular Mechanisms

While this compound belongs to a class of iridoid lactones with reported antileukemic properties, its specific molecular targets and mechanisms of action remain largely unknown. rsc.org Elucidating these mechanisms is a critical area for future research. Studies should be directed towards:

Screening this compound against various cancer cell lines to determine its spectrum of activity.

Identifying the specific cellular proteins or pathways that this compound interacts with to exert its potential biological effects.

Investigating its impact on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.

Understanding the molecular basis of this compound's activity is essential for any future development of this compound for therapeutic purposes.

Application of Computational Chemistry and Molecular Modeling

To date, there is a noticeable absence of computational chemistry and molecular modeling studies focused on this compound. These powerful tools could provide significant insights into the structure and reactivity of this molecule. unifap.bryoutube.comyoutube.com Future research efforts in this area could include:

Conformational Analysis: To understand the three-dimensional structure and flexibility of the this compound molecule.

Docking Studies: To predict potential binding interactions with biological targets, which could help in identifying its mechanism of action. unifap.br

QSAR (Quantitative Structure-Activity Relationship) Studies: To guide the design of more potent and selective this compound analogs, should biological activity be confirmed.

The application of computational methods could significantly accelerate the exploration of this compound's therapeutic potential. unifap.bryoutube.com

Development of this compound-Based Research Probes

The development of chemical probes is a crucial step in understanding the biological function of a molecule. youtube.comolemiss.edu Currently, there are no reported this compound-based research probes. The synthesis of such probes represents a significant opportunity for future research. These probes could be designed to include:

Fluorescent tags: To visualize the subcellular localization of this compound.

Biotin tags: To facilitate the isolation and identification of its protein targets through affinity purification and mass spectrometry. researchgate.net

Photo-affinity labels: To covalently link this compound to its biological targets for more robust identification.

The creation of these research tools would be invaluable for unraveling the specific biological pathways modulated by this compound.

Q & A

Q. What frameworks assist in formulating testable hypotheses about this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.